![molecular formula C15H15N7OS B2405748 (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone CAS No. 1788562-07-1](/img/structure/B2405748.png)
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
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Overview
Description
The compound (4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone
is a derivative of 1,2,4-triazole . These derivatives are known to exhibit promising anticancer properties . They are designed based on the chemical structures of Letrozole, Anastrozole, and 4-triazolylflavans, which act as aromatase inhibitors .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including this compound, involves various chemical reactions . The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is established by NMR and MS analysis . The structure of these compounds is further confirmed by IR spectroscopy .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-triazole derivatives are complex and involve multiple steps . The reactions are characterized by high regioselectivity, good functional group tolerance, and a wide substrate scope .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives can be determined by various spectroscopic techniques. For example, IR spectroscopy can provide information about the functional groups present in the molecule .Scientific Research Applications
Synthesis and Biological Activities
Antimicrobial and Anticonvulsant Agents : A range of novel compounds synthesized from similar chemical structures have demonstrated significant antimicrobial and anticonvulsant activities. These findings suggest potential applications in developing new therapeutic agents for treating infections and seizure disorders (Bektaş et al., 2007), (Severina et al., 2021).
Analgesic and Anti-inflammatory Agents : Research on derivatives of similar chemical structures has led to the discovery of compounds with high inhibitory activity on COX-2 selectivity, showcasing analgesic and anti-inflammatory activities. This opens avenues for developing new pain management and anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Pharmacokinetics and Drug Development
Antibacterial Agents : Novel syntheses involving related chemical structures have resulted in compounds with promising antibacterial properties, highlighting their potential use in combating bacterial infections (Patel et al., 2011).
PET Imaging Agents for Parkinson's Disease : The synthesis of a compound related to the chemical structure of interest has been explored for its potential as a PET imaging agent for diagnosing and studying Parkinson's disease. This showcases the compound's utility in neurological research and diagnostics (Wang et al., 2017).
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment : Research has focused on the development of dipeptidyl peptidase IV inhibitors, with structures related to the chemical compound , for the treatment of type 2 diabetes. This highlights the compound's potential application in the development of diabetes medications (Ammirati et al., 2009).
Safety And Hazards
properties
IUPAC Name |
thiophen-2-yl-[4-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N7OS/c23-15(12-2-1-7-24-12)21-5-3-20(4-6-21)13-8-14(18-10-17-13)22-11-16-9-19-22/h1-2,7-11H,3-6H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHLYSSFGCRBRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC(=C2)N3C=NC=N3)C(=O)C4=CC=CS4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N7OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(6-(1H-1,2,4-triazol-1-yl)pyrimidin-4-yl)piperazin-1-yl)(thiophen-2-yl)methanone |
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